![molecular formula C7H4ClN3O3 B3059864 Methyl 5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate CAS No. 1374986-05-6](/img/structure/B3059864.png)

Methyl 5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate

Übersicht

Beschreibung

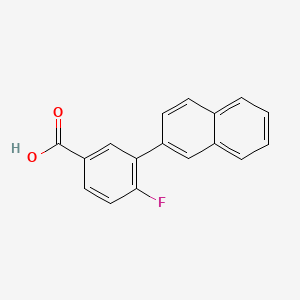

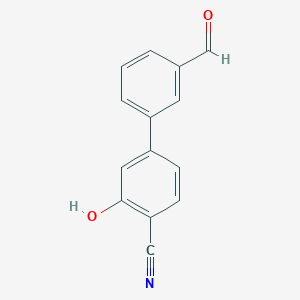

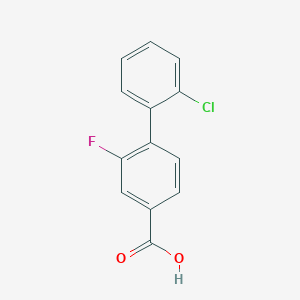

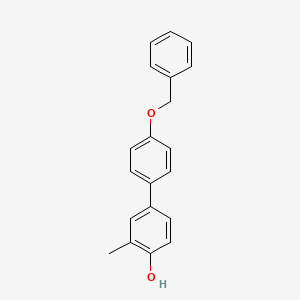

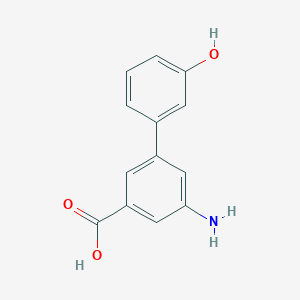

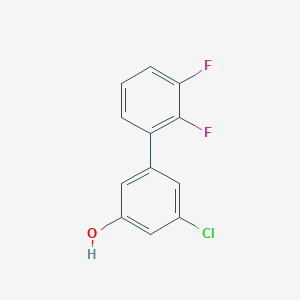

“Methyl 5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate” is a chemical compound with the CAS Number: 1374986-05-6 . It has a molecular weight of 213.58 and its IUPAC name is methyl 5-chloroisoxazolo [4,5-b]pyrazine-3-carboxylate .

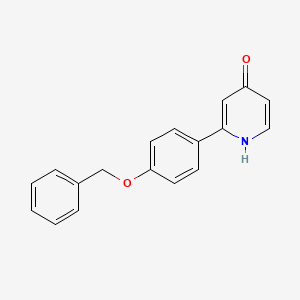

Molecular Structure Analysis

The InChI code for “Methyl 5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate” is 1S/C7H4ClN3O3/c1-13-7 (12)5-4-6 (14-11-5)9-2-3 (8)10-4/h2H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“Methyl 5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate” is a yellow to brown solid . and should be stored at room temperature .Wissenschaftliche Forschungsanwendungen

Antiviral Research

Methyl 5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate (referred to as “favipiravir”) has demonstrated potent antiviral activity against a broad spectrum of viruses in various in vivo disease models . Within cells, favipiravir is ribosylated and phosphorylated to its active form, favipiravir-ribofuranosyl-5′-triphosphate (RTP). It exhibits activity against influenza viruses (A(H1N1)pdm09, A(H5N1), A(H7N9)), arenaviruses, phleboviruses, hantaviruses, alphaviruses, paramyxoviruses, respiratory syncytial virus, and noroviruses. Notably, it has shown efficacy against wild-type pandemic H1N1 virus, oseltamivir-resistant H275Y neuraminidase mutant virus, and yellow fever virus in animal models .

Pharmacokinetics and Biodistribution Studies

Understanding the pharmacokinetics and biodistribution of favipiravir is crucial for preclinical evaluation and clinical study design. Researchers have used positron emission tomography (PET) to assess the drug’s distribution and kinetics in vivo. The one-pot, two-step synthesis of [18F]favipiravir involves using a commercially available precursor, methyl 5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate. The compound’s tissue uptake and distribution were similar in naïve and pre-dosed mice, but clearance rates differed. PET imaging revealed that tissue uptake may be a better indicator of efficacy than plasma parameters .

Chemical Synthesis

Methyl 5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate may serve as a building block in organic synthesis. Chemists could explore its reactivity, derivatization, and potential applications in creating more complex molecules.

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

Wirkmechanismus

Target of Action

The primary targets of Methyl 5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate are currently unknown

Biochemical Pathways

Without knowledge of the compound’s primary targets, it is challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on identifying these pathways to understand the compound’s mechanism of action better.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetics.

Result of Action

The molecular and cellular effects of Methyl 5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate’s action are currently unknown

Eigenschaften

IUPAC Name |

methyl 5-chloro-[1,2]oxazolo[4,5-b]pyrazine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O3/c1-13-7(12)5-4-6(14-11-5)9-2-3(8)10-4/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCIHVCUELIPOED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC2=NC=C(N=C12)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101161739 | |

| Record name | Isoxazolo[4,5-b]pyrazine-3-carboxylic acid, 5-chloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101161739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate | |

CAS RN |

1374986-05-6 | |

| Record name | Isoxazolo[4,5-b]pyrazine-3-carboxylic acid, 5-chloro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1374986-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoxazolo[4,5-b]pyrazine-3-carboxylic acid, 5-chloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101161739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

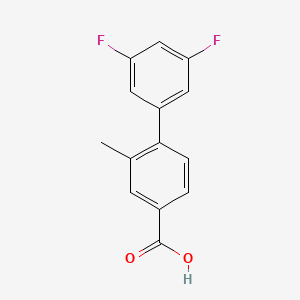

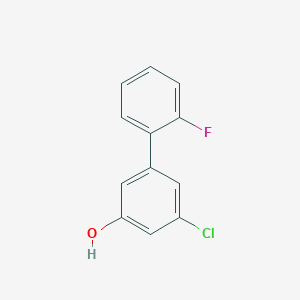

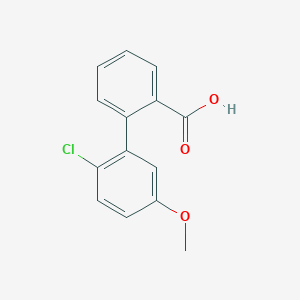

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.